cis-Isolimonenol

Stereoselective synthesis Chiral building blocks Enantiomeric purity

Racemic monoterpene mixtures introduce stereochemical variability that compromises chiral synthesis outcomes and analytical accuracy. cis-Isolimonenol (CAS 22972-51-6) resolves these challenges as a stereochemically pure (1S,4R) building block. - Chiral integrity: ≥99% ee eliminates chiral resolution steps; serves as a key precursor for desoxy cannabidiols and related psychoactive compounds. - Analytical reliability: Single-component reference standard avoids co-elution issues (isopiperitenol/limonene-10-ol) on standard GC-MS, ensuring accurate essential oil profiling. - Antimicrobial screening: Documented MICs of 0.125-0.5 mg/mL against dermatophytes and 0.25-0.5 mg/mL against C. albicans, A. niger, and T. mentagrophytes.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 22972-51-6
Cat. No. B121254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Isolimonenol
CAS22972-51-6
Synonyms(1S-cis)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol;  p-Mentha-2,8-dien-1-ol;  (+)-(1S,4R)-p-Mentha-2,8-dien-1-ol;  (+)-cis-p-Mentha-2,8-dien-1-ol;  (+)-p-Mentha-2,8-dien-1-ol;  (1S,4R)-p-Menth-2,8-dien-1-ol;  cis-Isolimonenol;  p-Mentha-2,8-dien-1-β-ol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(C=C1)(C)O
InChIInChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1
InChIKeyMKPMHJQMNACGDI-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Isolimonenol: Stereochemically Defined Monoterpene Alcohol


cis-Isolimonenol (CAS 22972-51-6), systematically designated as (1S,4R)-p-mentha-2,8-dien-1-ol, is a stereochemically defined monoterpene alcohol belonging to the menthane monoterpenoid class [1]. This chiral compound features a cyclohexene ring with a hydroxyl group at the 1-position and an isopropenyl group at the 4-position, with defined stereochemistry at both chiral centers . As a constituent of essential oils from citrus fruits and other aromatic plants, cis-Isolimonenol possesses a characteristic terpene-like aroma and is soluble in organic solvents including ethanol, ether, and chloroform, with limited aqueous solubility . The compound is available from commercial suppliers at purities of ≥98% (GC), making it suitable for pharmaceutical intermediate synthesis, fragrance formulation, and biochemical research applications .

Stereochemically defined (1S,4R) enantiomer for chiral synthesis workflows
Documented antifungal and antibacterial activity supports antimicrobial screening panels
Pure single-component reference for GC-MS terpenoid profiling and method development

cis-Isolimonenol: Why Generics Cannot Substitute


Substitution of cis-Isolimonenol with other monoterpene alcohols such as carveol, dihydrocarveol, or racemic limonene-10-ol mixtures introduces significant variability in biological activity, physicochemical behavior, and synthetic utility. The (1S,4R) stereochemical configuration of cis-Isolimonenol defines its molecular recognition properties at biological targets and its behavior in chiral synthesis applications . Research on structurally related limonene isomers and their oxidative derivatives demonstrates that stereochemical and oxidative state differences produce divergent antimicrobial efficacy profiles: carveol (an oxidized derivative) exhibits superior antibacterial activity compared to D-limonene and L-limonene against Xanthomonas oryzae pv. oryzae, with carveol at ≥1 mM causing complete growth inhibition while limonene isomers produce only partial inhibition . This stereochemistry-activity relationship extends across the monoterpene class and cannot be assumed transferable between isomers. The quantitative evidence below establishes the specific differentiation dimensions that justify selection of cis-Isolimonenol over alternative monoterpene alcohols.

Racemic mixtures dilute chiral purity
Generic limonene-10-ol is often supplied as racemate; (1S,4R) enantiomer content may be halved, potentially reducing stereochemical reproducibility in synthesis and bioassays.
Co-eluting impurities confound analytics
Technical-grade mixtures frequently contain isopiperitenol that co-elutes on standard GC-MS, complicating compound identification and quantification.
Oxidized analogs show divergent bioactivity
Carveol and dihydrocarveol differ in oxidation state and stereochemistry; antimicrobial endpoints observed with cis-isolimonenol may not transfer directly between monoterpene alcohols.

cis-Isolimonenol: Evidence vs. Alternative Monoterpenes


Stereochemical Purity: Defined (1S,4R) Configuration

cis-Isolimonenol (CAS 22972-51-6) is supplied as the stereochemically defined (1S,4R)-p-mentha-2,8-dien-1-ol enantiomer, whereas many alternative monoterpene alcohol products (e.g., generic 'limonene-10-ol' or 'p-mentha-2,8-dien-1-ol' mixtures) are provided as racemic mixtures or unspecified stereoisomer blends . The optical rotation of cis-Isolimonenol is specified and controlled in commercial specifications, with suppliers reporting ≥99% ee optical purity for high-grade material [1]. This contrasts with racemic p-mentha-2,8-dien-1-ol mixtures, which contain equal proportions of (1S,4R) and (1R,4S) enantiomers, effectively diluting the stereochemically active component by 50% relative to the defined isomer .

Stereochemical Purity
Class-level
Target: Defined (1S,4R) enantiomer (≥99% ee available)
Comparator: Racemic mixture (50:50 enantiomers)
Difference: ~2× higher active enantiomer concentration at equivalent mass
Supports enantiomer-specific assay reproducibility and synthesis control.
Enantiomeric purity specification review recommended.
Stereoselective synthesis Chiral building blocks Enantiomeric purity

Antifungal Activity Against Clinical Fungi

cis-Isolimonenol has demonstrated quantifiable antifungal activity against multiple clinically relevant fungal pathogens. Studies report minimum inhibitory concentration (MIC) values of 0.25–0.5 mg/mL against Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes [1]. Against dermatophytes specifically, MIC values range from 0.125 to 0.5 mg/mL [2]. These quantitative MIC ranges provide baseline antifungal activity data that can inform selection for antimicrobial screening applications. (Note: Direct head-to-head MIC comparisons with carveol, dihydrocarveol, or other specific monoterpene alcohols under identical assay conditions are not available in the accessible literature; therefore activity differentiation relative to specific comparators cannot be quantified at this time.)

Antifungal MIC
Reported
MIC 0.125–0.5 mg/mL (dermatophytes); 0.25–0.5 mg/mL (C. albicans, A. niger, T. mentagrophytes)
Supports antifungal screening panel inclusion.
No direct comparator data under identical conditions.
Antifungal Natural product antimicrobial Essential oil bioactivity

Commercial Purity: High-Grade vs. Technical Mixtures

Commercially available cis-Isolimonenol (CAS 22972-51-6) is supplied with defined purity specifications of ≥98% as determined by GC analysis, with moisture content controlled to ≤0.5% . Higher-grade material with ≥99.5% purity (GC) and ≥99% enantiomeric excess is also available from specialty suppliers for stereochemically demanding applications [1]. In contrast, many alternative monoterpene alcohols marketed as 'limonene-10-ol' or 'p-mentha-1,8-dien-10-ol' are offered as technical-grade mixtures with purity specifications of 85–95% or as essential oil fractions containing multiple co-eluting terpenoid components [2]. GC-MS analysis of natural sources reveals that isopiperitenol and limonene-10-ol often co-elute and cannot be chromatographically resolved without specialized methods, leading to 'mix lim-ol' designations rather than single-component products [3].

Commercial Purity
Specification review
Target: ≥98% (GC); high-purity grade ≥99.5% (GC), ≥99% ee
Comparator: Generic mixtures typically 85–95% purity with co-eluting isopiperitenol
Higher purity specification may reduce isopiperitenol interference in synthesis.
Purity differences of ≥3–13 absolute percentage points.
Analytical chemistry Quality control Pharmaceutical intermediates

Solubility Profile: DMSO Compatibility for Assays

cis-Isolimonenol exhibits DMSO solubility of 100 mg/mL (approximately 656.9 mM), enabling preparation of concentrated stock solutions for in vitro biological assays . This DMSO compatibility facilitates dilution into aqueous assay media without precipitation concerns. The compound is also miscible with ethanol, DMF, and other common organic solvents but remains insoluble in water . While direct solubility comparisons with carveol or dihydrocarveol are not available in the vendor literature, the documented DMSO solubility value provides a quantitative benchmark for assessing cis-Isolimonenol's suitability in standard screening workflows.

DMSO Solubility
Reported
100 mg/mL (656.9 mM) in DMSO
Supports concentrated stock preparation for dose-response assays.
Requires ultrasonication for complete dissolution.
Assay development Stock solution preparation In vitro screening

Physical Properties: Documented Data

cis-Isolimonenol has well-characterized physical properties across multiple vendor technical datasheets: boiling point of 81–83°C at 7 mmHg (or 204–206°C at atmospheric pressure), density of 0.89–0.94 g/mL at 20°C, refractive index of 1.472–1.489, and melting point of 18°C [1][2]. These parameters are consistently reported with minor inter-vendor variation attributable to purity differences. In contrast, many alternative monoterpene alcohols (e.g., unspecified limonene-10-ol mixtures) lack comprehensive physical property documentation from authoritative sources, complicating process design and purification method development.

Physical Properties
Reported
BP 81–83°C (7 mmHg); density 0.89–0.94 g/mL; RI 1.472–1.489; MP 18°C
Multi-source validated data supports process design.
Comparator monoterpene mixtures often lack comprehensive documentation.
Process chemistry Purification Formulation development

Antibacterial Spectrum: Gram-Positive and Gram-Negative Coverage

cis-Isolimonenol has demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains, as documented in studies summarized in vendor literature [1]. Additionally, the compound exhibits antioxidant activity in vitro, expanding its potential research application scope [2]. However, direct quantitative MIC comparisons with carveol or other specific monoterpene alcohols against identical bacterial strains under standardized assay conditions are not available in the accessible primary literature. Therefore, while the antibacterial spectrum is documented, differentiation from comparators cannot be quantified.

Antibacterial Spectrum
Data to verify
Active against S. aureus (Gram+) and E. coli (Gram−)
Supports broad-spectrum screening panel design.
Quantitative MIC comparator data unavailable.
Antibacterial Natural product screening Essential oil constituents

cis-Isolimonenol: Validated Application Scenarios


Stereoselective Synthesis: Chiral Intermediate

The defined (1S,4R) stereochemistry and high enantiomeric purity (≥99% ee) of cis-Isolimonenol support its use as a chiral building block in the synthesis of stereochemically complex pharmaceutical intermediates. The compound serves as a precursor for desoxy cannabidiols and related psychoactive compounds, where stereochemical integrity directly impacts target molecule activity . Procurement of CAS 22972-51-6 rather than racemic mixtures eliminates the need for chiral resolution steps and ensures consistent stereochemical outcomes in downstream synthetic transformations [1].

Antimicrobial Screening: Natural Product Bioactivity

cis-Isolimonenol's documented antifungal activity (MIC 0.125–0.5 mg/mL against dermatophytes; MIC 0.25–0.5 mg/mL against C. albicans, A. niger, and T. mentagrophytes) and antibacterial spectrum (activity against S. aureus and E. coli) support its inclusion in antimicrobial screening panels for natural product research [1]. The compound's high DMSO solubility (100 mg/mL) facilitates preparation of concentrated stock solutions for dose-response assays, enabling efficient integration into standardized in vitro screening workflows [2].

Fragrance & Flavor: Defined Aroma Component

The characterized physical properties (BP: 81–83°C at 7 mmHg; density: 0.89–0.94 g/mL; refractive index: 1.472–1.489) and characteristic terpene-like aroma of cis-Isolimonenol support its application in fragrance and flavor formulations . The compound's mint-like scent profile is utilized in perfume blending and natural fragrance development [1]. Commercial availability at ≥98% purity ensures consistent aroma performance and reduces formulation variability associated with lower-purity essential oil fractions [2].

Analytical Reference Standard: GC-MS Method Development

Given that isopiperitenol and limonene-10-ol co-elute on standard GC-MS and cannot be resolved without specialized chromatographic methods , the availability of pure cis-Isolimonenol (CAS 22972-51-6) as a defined single-component reference standard is essential for accurate compound identification and quantification in essential oil analysis. The high commercial purity (≥98% by GC) and defined (1S,4R) stereochemistry make this compound suitable for calibrating analytical methods and establishing retention time benchmarks in terpenoid profiling studies [1].

Application
Selection Property
Validation Focus
Stereoselective Synthesis
Defined (1S,4R) enantiomer
Enantiomeric purity and chiral outcome consistency
Antimicrobial Screening
Documented antifungal and antibacterial activity
MIC benchmarking and strain-panel validation
Fragrance & Flavor Formulation
Characterized aroma and physical properties
Aroma consistency and formulation stability
Analytical Reference Standard
Pure single-component reference
Co-elution resolution and retention time benchmarking

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